molecular formula C18H15N5O3S B11177932 methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate

methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate

Cat. No.: B11177932
M. Wt: 381.4 g/mol
InChI Key: DHEIEFKGGUARSH-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate is a structurally complex heterocyclic compound featuring a naphthyridine core fused with a triazole-thienyl substituent and a methyl ester group. For example, triazole derivatives are known for their antitumor, antimicrobial, and anti-inflammatory activities , and naphthyridine scaffolds are frequently explored in medicinal chemistry for their kinase inhibition properties.

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 1,3-dimethyl-8-oxo-7-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)-2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C18H15N5O3S/c1-9-13-11(14(10(2)19-9)17(25)26-3)6-7-23(16(13)24)18-20-15(21-22-18)12-5-4-8-27-12/h4-8H,1-3H3,(H,20,21,22)

InChI Key

DHEIEFKGGUARSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C)C(=O)OC)C=CN(C2=O)C3=NNC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1,2,4-triazole moiety.

    Attachment of the thienyl group: The thienyl group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit a broad spectrum of antimicrobial activities. Methyl 1,3-dimethyl-8-oxo derivatives have been studied for their efficacy against various bacterial and fungal strains. The presence of the thienyl and triazole groups enhances their activity by potentially interfering with microbial metabolic pathways .

Anticancer Activity

Recent studies highlight the anticancer potential of naphthyridine derivatives. The compound has been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. Its mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties. Naphthyridine derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Drug Development

Methyl 1,3-dimethyl-8-oxo derivatives are being explored as lead compounds in drug discovery due to their favorable drug-likeness properties. The structural diversity allows for modifications that can enhance potency and selectivity against specific targets such as kinases involved in cancer progression .

Central Nervous System Disorders

There is emerging evidence that naphthyridine derivatives may have neuroprotective effects. They could be beneficial in treating neurodegenerative diseases like Alzheimer's due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various naphthyridine derivatives, including methyl 1,3-dimethyl-8-oxo compounds, demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to assess cell viability and found that compounds with specific substitutions exhibited enhanced activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity
In another investigation, methyl 1,3-dimethyl-8-oxo derivatives were tested against multi-drug resistant bacterial strains. The results indicated that these compounds inhibited bacterial growth at lower concentrations than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural differences :

  • The target compound’s naphthyridine core is distinct from the thiadiazole or pyrido[2,3-d]pyrimidinone systems in .
  • The 2-thienyl substituent on the triazole ring may enhance lipophilicity compared to phenyl or nitrophenyl groups in analogues .

Activity trends :

  • The presence of electron-withdrawing groups (e.g., nitro in ) or bulky aryl substituents (e.g., phenyl in ) correlates with enhanced cytotoxicity .
  • The thienyl group in the target compound may modulate solubility and target binding compared to phenyl analogues.
Physicochemical and Spectroscopic Comparisons
  • Spectroscopic characterization: The target compound would likely require 1H/13C NMR, IR, and HRMS for structural validation, as seen for diethyl 8-cyano-7-(4-nitrophenyl) derivatives in .
  • Thermal stability : Analogues like 1l () exhibit melting points >240°C, suggesting the target compound may also demonstrate high thermal stability due to its fused heterocyclic system.

Biological Activity

Methyl 1,3-dimethyl-8-oxo-7-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a naphthyridine core fused with a triazole ring and a thienyl substituent. The structural complexity contributes to its diverse biological activities. The presence of multiple functional groups allows for various interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6–7 mM
Escherichia coli5.4–7.1 mM
Pseudomonas aeruginosaNot active

The compound's efficacy against Staphylococcus aureus and Escherichia coli suggests its potential as a therapeutic agent in treating bacterial infections .

The biological activity is primarily attributed to the compound's ability to inhibit bacterial DNA gyrase and other essential enzymes involved in nucleic acid synthesis . Molecular docking studies indicate strong binding affinity to these targets, which is crucial for its antimicrobial effects.

Case Studies

A notable study evaluated various naphthyridine derivatives for their antibacterial properties. The results indicated that modifications on the naphthyridine scaffold significantly influenced antibacterial activity. For example, the introduction of halogen atoms enhanced the inhibition against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups is critical for enhancing biological activity:

  • Thienyl Group : Enhances lipophilicity and membrane permeability.
  • Triazole Ring : Contributes to the interaction with target enzymes.
  • Methyl Substituents : Influence the overall stability and solubility of the compound.

These modifications can lead to improved potency and selectivity against pathogenic microorganisms.

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